molecular formula C17H26N4O5 B556986 (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate CAS No. 172422-76-3

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

Cat. No.: B556986
CAS No.: 172422-76-3
M. Wt: 366.4 g/mol
InChI Key: YJTUIVMGRIFXTD-AWEZNQCLSA-N
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Description

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H26N4O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

H-LYS(BOC)-PNA, also known as tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a derivative of lysine, an essential amino acid . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are proteins that are synthesized using this amino acid derivative.

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group in the lysine residue, preventing it from reacting prematurely during the synthesis process .

Biochemical Pathways

H-LYS(BOC)-PNA is involved in the biochemical pathway of peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .

Result of Action

The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure . The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.

Action Environment

The action, efficacy, and stability of H-LYS(BOC)-PNA are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . The Boc group in the compound provides stability under acidic conditions, allowing for selective reactions to occur during the synthesis process .

Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTUIVMGRIFXTD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428609
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172422-76-3
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Lys(Boc)-pNA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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